L-Lysine-d4 Methyl Ester Dihydrochloride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI Key |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
Canonical SMILES |
COC(=O)C(CCCCN)N |
Origin of Product |
United States |
Fundamental Principles and Significance of Deuterated L Lysine Derivatives in Contemporary Research
Theoretical Underpinnings of Stable Isotope Labeling in Biomolecular Systems
Stable isotope labeling involves the incorporation of non-radioactive isotopes, which possess a different number of neutrons than their more abundant counterparts, into molecules of interest. This subtle alteration in mass provides a unique signature that can be detected by mass spectrometry, enabling researchers to differentiate and quantify molecules within complex biological systems.
Deuterium (B1214612) as a Stable Isotope for Tracing and Quantification
Deuterium (²H or D), a stable isotope of hydrogen, is a favored choice for isotopic labeling in a multitude of research applications. Its use is particularly advantageous because hydrogen is ubiquitous in biological molecules. scbt.com Replacing hydrogen with deuterium creates a mass shift that is easily detectable by mass spectrometry, allowing for the precise tracking and quantification of labeled molecules against an unlabeled background. medchemexpress.comnih.gov This technique is fundamental to methodologies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful approach for high-throughput quantitative proteomics. nih.gov In SILAC, cells are grown in media where a standard essential amino acid is replaced with its isotopically labeled version. isotope.com This leads to the in vivo incorporation of the "heavy" amino acid into all newly synthesized proteins, creating an ideal internal standard for comparative proteomic analysis. sigmaaldrich.com
The mass difference introduced by deuterium labeling allows for the differentiation of proteins from different cell populations (e.g., treated vs. untreated) when their lysates are mixed and analyzed together. sapphirebioscience.com This minimizes experimental variability and enhances the accuracy of quantification. sigmaaldrich.com Deuterium-labeled compounds serve as excellent internal standards in mass spectrometry-based quantitative analyses for a variety of applications, including targeting metabolic flux and in quantitative proteomics. nih.gov
Isotopic Purity and Enrichment in Research Grade Compounds
For the successful application of stable isotope labeling, the isotopic purity and enrichment of the labeled compound are critical parameters. Isotopic enrichment refers to the percentage of a specific isotope at a particular position within a molecule. clearsynth.com High isotopic enrichment is crucial to ensure a distinct and measurable mass shift, which is essential for accurate quantification and to minimize interference from unlabeled species.
Research-grade compounds like L-Lysine-d4 Methyl Ester Dihydrochloride (B599025) are synthesized to have very high isotopic enrichment, often exceeding 98% or 99%. sigmaaldrich.com This high level of purity ensures that the vast majority of the molecules are indeed labeled, leading to clear and interpretable mass spectrometry data. nih.gov Determining the isotopic enrichment and structural integrity of these labeled compounds is a vital quality control step, often performed using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Considerations of Kinetic Isotope Effects in Reaction Mechanism Elucidation
The replacement of a lighter isotope with a heavier one can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). youtube.com This effect arises because the heavier isotope forms a stronger covalent bond, requiring more energy to break. youtube.com The C-D bond is stronger than the C-H bond, meaning reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly. youtube.comnih.gov
This deuterium KIE is a powerful tool for elucidating reaction mechanisms. nih.govpharmaffiliates.com If a significant KIE is observed upon deuterium substitution, it provides strong evidence that the C-H bond is broken during the rate-limiting step of the reaction. youtube.comnih.gov This principle is widely applied in studying enzyme mechanisms, particularly for enzymes like cytochrome P450s that catalyze reactions involving C-H bond cleavage. nih.gov While a primary consideration in mechanistic studies, in quantitative proteomics applications like SILAC, the KIE is generally not a significant concern as the labeled amino acids are incorporated into the protein backbone and the bonds involving the deuterium atoms are not typically broken during the analytical process.
Evolution of L-Lysine Derivatives as Crucial Research Reagents
L-lysine, an essential amino acid, is a fundamental building block of proteins and is involved in a myriad of biological processes, including protein structure, enzyme catalysis, and post-translational modifications. Its chemical structure, featuring two amino groups (α-amino and ε-amino), makes it a versatile target for chemical modification to create a wide array of derivatives.
The derivatization of L-lysine has led to the development of crucial reagents for biochemical and biomedical research. isotope.comsapphirebioscience.com These derivatives can be used as probes in enzymatic assays, as building blocks for synthesizing peptides with specific properties, or to study post-translational modifications like methylation and acetylation. isotope.com The ability to introduce isotopic labels into lysine (B10760008) has been particularly transformative for the field of proteomics.
Stable isotope-labeled lysine, such as L-Lysine-d4, has become a cornerstone of quantitative proteomics. In SILAC experiments, trypsin is the most commonly used protease, which specifically cleaves proteins at the carboxyl side of lysine and arginine residues. By using labeled lysine, researchers can ensure that nearly all tryptic peptides (except the C-terminal peptide) are labeled, allowing for comprehensive and accurate quantification of the proteome. sigmaaldrich.com
Overview of L-Lysine-d4 Methyl Ester Dihydrochloride's Role in Modern Scientific Inquiry
This compound is a specialized, research-grade chemical designed for stable isotope labeling applications, primarily in quantitative mass spectrometry. The "d4" designation indicates that four hydrogen atoms in the lysine molecule have been replaced by deuterium. This provides a 4 Dalton mass shift, which is ideal for distinguishing labeled peptides from their unlabeled counterparts in a mass spectrometer.
The "Methyl Ester" modification serves a practical purpose. Esterification of the carboxylic acid group can enhance the solubility and stability of the amino acid in cell culture media and can improve its uptake by cells. In some cases, the methyl ester form has been shown to significantly improve the incorporation of lysine derivatives into proteins in cell culture.
The "Dihydrochloride" salt form ensures that the compound is a stable, crystalline solid that is readily soluble in aqueous solutions, such as cell culture media. This facilitates its handling and accurate preparation of labeling media.
In practice, this compound is a key reagent in SILAC-based quantitative proteomics studies. Researchers use it to investigate a wide range of biological questions, including:
Differential Protein Expression: Comparing protein abundance between different cellular states, such as healthy versus diseased cells or treated versus untreated cells. isotope.com
Post-Translational Modifications: Quantifying changes in protein modifications like methylation and phosphorylation under different conditions. pharmaffiliates.com
Protein-Protein Interactions: Identifying and quantifying the components of protein complexes. nih.gov
Protein Turnover: Measuring the rates of protein synthesis and degradation. nih.gov
The use of this compound, in conjunction with mass spectrometry, allows for the identification and quantification of thousands of proteins from complex biological samples with high accuracy and reproducibility, providing invaluable insights into cellular function and disease mechanisms. pharmaffiliates.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1331896-92-4 |
| Molecular Formula | C₇H₁₄D₄Cl₂N₂O₂ |
| Molecular Weight | 237.16 g/mol |
| Appearance | White Solid |
| Isotopic Enrichment | Typically ≥98% |
Data sourced from various chemical suppliers. youtube.comnih.gov
Advanced Synthetic Strategies and Derivatization Methodologies for L Lysine D4 Methyl Ester Dihydrochloride
Deuterium (B1214612) Incorporation Routes in L-Lysine Precursors
The introduction of deuterium into the L-lysine molecule is a key step that can be achieved through various stereoselective and site-specific methods. These techniques are designed to ensure high levels of deuterium incorporation while maintaining the desired stereochemical integrity of the amino acid.
Stereoselective Deuteration Techniques
Stereoselectivity is paramount in the synthesis of biologically active molecules. The following methods are employed to achieve stereoselective deuteration of L-lysine precursors.
Chemoenzymatic methods leverage the high selectivity of enzymes to catalyze specific transformations on chemically synthesized substrates. A notable biocatalytic approach for the stereoselective α-deuteration of L-amino acids, including lysine (B10760008), involves the use of a PLP-dependent Mannich cyclase, LolT. nih.gov This enzyme demonstrates broad substrate scope and strict stereoselectivity, enabling complete deuteration of various L-amino acids. nih.gov The reaction is typically carried out in deuterium oxide (D₂O), which serves as the deuterium source.
Another chemoenzymatic strategy involves a one-pot synthesis where the esterification of L-lysine is followed by enzymatic polymerization. researchgate.netnih.gov While the primary goal of these studies is polypeptide synthesis, the initial esterification step is a relevant precursor reaction. researchgate.netnih.gov
| Enzyme | Substrate | Deuterium Source | Key Feature |
| PLP-dependent Mannich cyclase (LolT) | L-Lysine | D₂O | Exquisite site- and stereoselectivity at the α-position. nih.gov |
Catalytic hydrogen isotope exchange (HIE) represents a powerful tool for deuterium labeling. These methods often employ transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. For the deuteration of lysine, heterogeneous catalysis using metals such as ruthenium, platinum, or palladium on a solid support is effective. For instance, ruthenium nanoparticles have been utilized to catalyze the deuteration of L-lysine in the presence of deuterium gas (D₂). This approach can achieve high levels of deuteration across the carbon skeleton.
Acid- or base-catalyzed exchange is another common method. nih.gov Prolonged heating in a strong deuterated acid, such as DCl in D₂O, can facilitate H-D exchange across the entire carbon skeleton, which is necessary for producing highly deuterated lysine analogs like L-lysine-d9. medchemexpress.com
| Catalyst | Deuterium Source | Conditions | Outcome |
| Ruthenium nanoparticles | D₂ gas | Specific temperature and pressure | High efficiency H-D exchange. |
| Strong deuterated acid (e.g., DCl) | D₂O | Elevated temperatures | Exchange across the entire carbon skeleton. |
Asymmetric synthesis provides a direct route to enantiomerically pure α-deuterated α-amino acids. rsc.orgrsc.org One generalized approach involves the dynamic kinetic resolution of racemic amino acids or (S)-(R) interconversion through the formation of intermediate Ni(II) complexes with a recyclable tridentate ligand. rsc.orgrsc.org This method can yield α-deuterated amino acids with up to 99% deuteration and high enantiomeric purity. rsc.orgrsc.org
Another strategy is the nonenzymatic transamination reaction. Optically active α-deuterated α-amino acids can be prepared in methanol-d (B46061) through a Zn²⁺-catalyzed transamination between chiral pyridoxamine (B1203002) analogs and α-keto acids, achieving enantiomeric excesses ranging from 40 to 94%. oup.com More recently, an organophotoredox radical-based strategy has been developed for the preparation of diverse, enantioenriched α-deuterated α-amino acids from readily accessible carboxylic acids. nih.gov
| Method | Key Reagents/Features | Deuteration Level | Enantiomeric Purity |
| Dynamic Kinetic Resolution | Ni(II) complexes, tridentate ligands | Up to 99% | High |
| Nonenzymatic Transamination | Zn²⁺ catalyst, chiral pyridoxamine analogs, methanol-d | Not specified | 40-94% ee |
| Organophotoredox Approach | Organophotocatalyst, chiral methyleneoxazolidinone | High | High diastereoselectivity |
Site-Specific Deuterium Labeling (e.g., ε-amino group, α-carbon)
For L-Lysine-d4, the specific placement of four deuterium atoms is required. This is often achieved through metabolic labeling or targeted synthetic approaches.
One powerful technique for producing specifically labeled lysine is through in vivo cell culturing. nih.gov By providing a deuterium-labeled lysine precursor, such as Lys-d4, in the growth medium, organisms will incorporate it into their proteins. This method is particularly useful for producing proteins with labeled lysine residues for proteomic studies. nih.gov
Enzymatic methods can also achieve site-selectivity. A dual-protein catalysis system using an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze Cα and Cβ hydrogen-deuterium exchange on free amino acids. wisc.edu By controlling the presence of the partner protein, deuteration can be directed to either the α-carbon alone or to both the α and β positions. wisc.edu While this specific system was demonstrated on other amino acids, the principle of using enzyme complexes to control deuteration patterns is broadly applicable.
Heating lysine-based dendrimers in heavy water has been shown to cause isotope exchange specifically at the C₂ atoms of histidine imidazole (B134444) groups, demonstrating that site-specific labeling can be achieved under certain conditions without complex catalysts. nih.gov
Formation and Stabilization as Dihydrochloride (B599025) Salt
L-Lysine possesses two amino groups (α- and ε-amino groups) and one carboxylic acid group. In a sufficiently acidic environment, both amino groups become protonated, forming a dication. When hydrochloric acid is used as the catalyst for esterification, the final product is isolated as a dihydrochloride salt (Cl⁻ H₃N⁺-(CD₂)₄-CH(N⁺H₃)-COOCH₃ Cl⁻).
This salt form is preferred for several key reasons:
Increased Stability : The dihydrochloride salt form provides enhanced stability by protecting the ester group from hydrolysis and degradation. This ensures a longer shelf life and maintains the compound's chemical integrity. quora.com
Improved Solubility : Dihydrochloride salts typically exhibit greater water solubility compared to the free base form, which simplifies handling and formulation into aqueous solutions for analytical standards. quora.com
Ease of Handling : The salt is a crystalline solid that is easier to weigh and handle than the often-oily or hygroscopic free base. The product can be conveniently crystallized directly from the reaction mixture upon cooling. google.com
Post-Synthesis Chemical Derivatization for Enhanced Analytical Performance
For analytical techniques like gas chromatography-mass spectrometry (GC-MS), amino acid esters must be further modified to increase their volatility and thermal stability. researchgate.netmdpi.com This process, known as derivatization, targets the remaining reactive functional groups, primarily the nucleophilic amino groups.
A widely used and highly effective derivatization strategy for GC-MS analysis is a two-step process involving esterification followed by acylation. researchgate.netmdpi.com After the synthesis of L-Lysine-d4 methyl ester, both the α- and ε-amino groups are acylated using a powerful acylating agent.
Pentafluoropropionic anhydride (B1165640) (PFPA) is frequently used for this purpose. researchgate.netmdpi.com The reaction is typically performed in a solvent like ethyl acetate (B1210297) at an elevated temperature (e.g., 65°C for 30 minutes). researchgate.net The PFPA reacts with the amino groups to form stable pentafluoropropionyl (PFP) amide derivatives.
This acylation step is critical for several reasons:
It converts the polar amino groups into non-polar, thermally stable amides. researchgate.net
The resulting Me-PFP derivative is volatile, allowing it to travel through the GC column. mdpi.com
The fluorine-rich PFP groups increase the molecule's electronegativity, which enhances its ionization efficiency and sensitivity in mass spectrometry, particularly under negative-ion chemical ionization (NICI) conditions. mdpi.com
The resulting derivatized molecule, N,N-di-(pentafluoropropionyl)-L-lysine-d4 methyl ester, is ideal for precise and accurate quantitative measurements by GC-MS. mdpi.com
Table of Derivatization Conditions
| Derivatization Step | Reagent | Solvent | Typical Conditions | Purpose |
| Esterification | 2 M HCl in Methanol | Methanol | 60 min, 80°C researchgate.net | Converts carboxylic acid to methyl ester |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Ethyl Acetate | 30 min, 65°C researchgate.net | Converts amino groups to PFP amides for GC-MS analysis |
Other Functional Group Modifications for Analytical Detectability
While PFP derivatives are common, other functional group modifications can also be employed to enhance the analytical detectability of lysine and its esters. The choice of derivatization agent often depends on the specific analytical platform being used (e.g., GC-MS, LC-MS) and the desired sensitivity.
Other Acylating Agents : Besides PFPA, various acid anhydrides can be used to acylate the amino groups. These reactions neutralize the positive charge of the amino groups and can alter the chromatographic behavior of the analyte. researchgate.net
Alkyl Chloroformates : These reagents are widely used for the GC-MS analysis of amino acids and react with amino groups to form carbamates. mdpi.com
Butanolic-HCl Derivatization : For some tandem mass spectrometry (MS/MS) applications, derivatization with butanolic-HCl can be used. This process creates butyl esters instead of methyl esters, which can be advantageous for certain analytical separations and fragmentation patterns. nih.gov
These modifications all serve the primary purpose of converting the polar, non-volatile amino acid ester into a form that is amenable to chromatographic separation and sensitive detection by mass spectrometry.
Advanced Analytical Applications of L Lysine D4 Methyl Ester Dihydrochloride in Quantitative Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for the separation and purification of chemical compounds. For a labeled compound like L-Lysine-d4 Methyl Ester Dihydrochloride (B599025), chromatographic methods are essential for ensuring its purity and for its effective use in analytical applications.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of chemical compounds. For L-Lysine-d4 Methyl Ester Dihydrochloride, HPLC analysis is critical to confirm that the product is free from unlabeled lysine (B10760008) methyl ester and other impurities. A typical HPLC method for lysine and its derivatives would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.govresearchgate.net The purity is often determined by detecting the compound using UV or evaporative light scattering detection (ELSD). lgcstandards.com
Table of HPLC Parameters for Lysine Analysis:
| Parameter | Typical Condition | Reference |
| Column | C18, 5 µm (4.6 mm × 250 mm) | nih.gov |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (pH 7.5 with Triethylamine) | nih.gov |
| Flow Rate | 0.50 mL/min | nih.gov |
| Detection Wavelength | 214 nm | nih.gov |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. mdpi.com Amino acids like lysine are not inherently volatile. Therefore, they must be chemically modified through a process called derivatization to make them suitable for GC analysis. researchgate.net
A common two-step derivatization procedure for amino acids involves esterification followed by acylation. researchgate.net For example, lysine can be converted to its methyl ester with methanolic HCl and then to its pentafluoropropionyl (PFP) derivative. mdpi.comnih.gov this compound can be used to generate the corresponding deuterated volatile derivative, which serves as an excellent internal standard for GC-Mass Spectrometry (GC-MS) analysis. nih.gov This allows for the sensitive and accurate quantification of lysine in various biological samples.
Spectroscopic Characterization for Isotopic Labeling Confirmation
Spectroscopic techniques are indispensable for confirming the successful incorporation of stable isotopes into a molecule and for verifying its chemical structure.
For this compound, mass spectrometry (MS) is the primary tool to confirm the presence and extent of deuterium (B1214612) labeling. The mass spectrum will show a molecular ion peak that is shifted by four mass units compared to the unlabeled compound, confirming the incorporation of four deuterium atoms. The isotopic purity can also be determined from the mass spectrum by comparing the intensity of the labeled peak to any residual unlabeled peak. lgcstandards.com
Summary of Spectroscopic Data for L-Lysine-d4 Hydrochloride:
| Technique | Observation | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +4 m/z | Confirms the incorporation of four deuterium atoms and determines isotopic purity. lgcstandards.com |
| Nuclear Magnetic Resonance (NMR) | Conforms to structure | Verifies the chemical structure and the position of the isotopic labels. lgcstandards.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. In the context of isotopically labeled compounds such as this compound, ¹H (proton) NMR spectroscopy serves as a powerful tool to confirm the precise location of deuterium atoms and to assess the isotopic purity of the compound.
The introduction of deuterium (²H or D) at specific sites in a molecule leads to predictable changes in the ¹H NMR spectrum. Since deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H) and resonates at a much different frequency, the signals corresponding to the protons that have been replaced by deuterium atoms disappear from the ¹H NMR spectrum. This absence of signals is a direct and unambiguous confirmation of successful deuteration at the intended positions.
For this compound, the deuterium atoms are located on the lysine side chain. Based on standard ¹H NMR spectral data for unlabeled L-Lysine Methyl Ester Dihydrochloride, a comparative analysis can be made to illustrate the effect of deuteration. The expected ¹H NMR chemical shifts for the non-deuterated analogue provide a reference for identifying the signals that are absent in the deuterated version.
The purity of this compound can also be evaluated using ¹H NMR. The presence of any residual signals at the chemical shifts corresponding to the deuterated positions would indicate incomplete deuteration. By integrating the signals of the remaining protons and comparing them to the integrals of protons at non-deuterated positions, a quantitative estimation of isotopic enrichment can be achieved.
Below is a data table summarizing the anticipated ¹H NMR spectral assignments for this compound, based on the known spectrum of the unlabeled compound. The table highlights the protons that are replaced by deuterium and therefore are not observed in the ¹H NMR spectrum of the deuterated compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in Unlabeled Compound | Observed in this compound? | Multiplicity |
| α-CH | ~4.1 | Yes | Triplet |
| β-CH₂ | ~1.9 | Yes | Multiplet |
| γ-CH₂ | ~1.5 | No (Deuterated) | - |
| δ-CH₂ | ~1.7 | No (Deuterated) | - |
| ε-CH₂ | ~3.0 | Yes | Triplet |
| O-CH₃ (Ester) | ~3.8 | Yes | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable analytical technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds, molecules produce a unique spectral fingerprint. In the analysis of this compound, IR spectroscopy provides critical information about the functional groups present and the impact of isotopic labeling on the molecule's vibrational characteristics.
The substitution of hydrogen with deuterium, a heavier isotope, results in a significant shift of the corresponding stretching and bending vibrations to lower frequencies (wavenumbers). This isotopic effect is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond, as described by Hooke's Law for a harmonic oscillator. The theoretical frequency ratio (νC-H / νC-D) is approximately √2, or about 1.41. In practice, the observed shifts can deviate from this ideal value due to anharmonicity and coupling with other vibrations, but they remain substantial and readily identifiable.
In the IR spectrum of this compound, the most prominent effect of deuteration will be the appearance of C-D stretching bands in the region of approximately 2100-2250 cm⁻¹, a range that is typically free from other fundamental absorptions, making them easy to assign. Concurrently, the corresponding C-H stretching absorptions, which would appear around 2850-3000 cm⁻¹ in the unlabeled compound, will be significantly diminished in intensity.
The presence of the methyl ester and dihydrochloride functionalities also gives rise to characteristic absorption bands. The ester group will exhibit a strong C=O stretching vibration, typically in the range of 1735-1750 cm⁻¹. The dihydrochloride form means that the amino groups will be present as ammonium (B1175870) salts (-NH₃⁺), which have characteristic N-H stretching and bending vibrations.
The following table outlines the expected characteristic IR absorption bands for this compound, with a focus on the vibrational modes influenced by deuteration and the key functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching (NH₃⁺) | 3000-3300 | Broad absorption due to the ammonium groups. |
| C-H Stretching (aliphatic & ester) | 2850-3000 | Stretching vibrations of the remaining C-H bonds. |
| C-D Stretching | 2100-2250 | Characteristic stretching vibrations of the C-D bonds, confirming deuteration. |
| C=O Stretching (Ester) | 1735-1750 | Strong absorption from the ester carbonyl group. |
| N-H Bending (NH₃⁺) | 1500-1600 | Bending vibrations of the ammonium groups. |
| C-O Stretching (Ester) | 1150-1250 | Stretching vibration of the ester C-O bond. |
The analysis of these vibrational modes through IR spectroscopy provides a comprehensive confirmation of the chemical structure of this compound, verifying the presence of the key functional groups and the successful incorporation of deuterium at the specified positions.
Biochemical and Metabolic Research Applications of L Lysine D4 Methyl Ester Dihydrochloride As a Tracer
Investigation of Amino Acid Metabolic Pathways
Stable isotope tracers like L-Lysine-d4 methyl ester dihydrochloride (B599025) are instrumental in mapping the intricate network of metabolic pathways. By introducing the labeled compound into a biological system, researchers can track the metabolic fate of the lysine (B10760008) molecule, identifying its catabolic products and the pathways through which it is processed.
Tracing Lysine Catabolism and Intermediary Metabolism in Model Systems
The degradation of lysine is a complex process with multiple branching pathways that vary across different organisms and even tissues. nih.gov L-Lysine-d4 methyl ester dihydrochloride can be introduced into model systems, such as cell cultures or laboratory animals, to trace the flow of lysine through these catabolic routes. As the deuterated lysine is metabolized, the deuterium (B1214612) label is incorporated into downstream metabolites. By analyzing tissue or fluid samples using mass spectrometry, researchers can identify and quantify these labeled metabolites, thereby reconstructing the active catabolic pathways.
For instance, in mammalian systems, two primary pathways for lysine degradation are the saccharopine pathway, which is predominant in the liver, and the pipecolic acid pathway, which is more active in the brain. nih.gov By administering this compound and subsequently analyzing brain and liver tissues for deuterated intermediates like saccharopine, α-aminoadipic acid, and pipecolic acid, researchers can quantify the relative flux through each pathway in these different organs.
A hypothetical study design for tracing lysine catabolism in a mammalian cell line is presented in the table below.
| Experimental Step | Description | Analytical Technique | Expected Outcome |
|---|---|---|---|
| Cell Culture and Labeling | Hepatocyte cell line is cultured in a medium containing this compound for a defined period. | Cell Culture | Incorporation of the deuterated lysine into cellular pools. |
| Metabolite Extraction | Cellular metabolites are extracted from the cultured hepatocytes. | Liquid-liquid or solid-phase extraction | A mixture of labeled and unlabeled metabolites. |
| Mass Spectrometry Analysis | The extracted metabolites are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). | LC-MS | Identification and quantification of deuterated lysine catabolites (e.g., d3-saccharopine, d3-α-aminoadipic acid). |
| Data Analysis | The relative abundance of labeled versus unlabeled metabolites is determined to calculate metabolic flux. | Metabolic Flux Analysis Software | Quantification of the rate of lysine catabolism through specific pathways. |
Studies of Lysine Transamination and Decarboxylation Pathways
Two key enzymatic reactions in lysine metabolism are transamination, catalyzed by aminotransferases, and decarboxylation, catalyzed by decarboxylases. This compound can be used as a substrate to study these specific enzymatic pathways.
In transamination, the α-amino group of lysine is transferred to an α-keto acid. When L-Lysine-d4 is used as the substrate, the resulting product, α-keto-ε-aminocaproate, will retain the deuterium label on its carbon backbone. Subsequent analysis can confirm the activity of lysine aminotransferases. nih.gov
Lysine decarboxylase catalyzes the removal of the carboxyl group from lysine to produce cadaverine (B124047). nih.govnih.gov By incubating purified lysine decarboxylase or cell extracts with this compound, the production of deuterated cadaverine can be monitored over time. This allows for the characterization of enzyme activity and the investigation of factors that regulate this pathway.
Elucidation of Enzymatic Reaction Mechanisms and Kinetics
The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. This compound provides a valuable tool for probing the intricate details of enzyme-catalyzed reactions involving lysine.
Probing Stereochemical Courses of Biocatalytic Transformations
Many enzymatic reactions are stereospecific, meaning they proceed with a specific three-dimensional orientation. Deuterium-labeled substrates can be used to unravel the stereochemical course of these reactions. For example, the enzyme lysine 2,3-aminomutase catalyzes the interconversion of L-lysine and β-lysine. nih.gov By using stereospecifically deuterated lysine isotopologues, researchers can track the fate of individual hydrogen atoms during the reaction. This information is crucial for understanding the enzyme's catalytic mechanism and how it controls the stereochemistry of the product. While a study on lysine 2,3-aminomutase utilized deuterated lysine to investigate its radical mechanism, the use of the methyl ester form would be a logical extension for cellular studies. nih.gov
Quantitative Analysis of Enzyme Turnover Rates in Recombinant Systems
In recombinant systems where a specific enzyme is overexpressed, this compound can be used to quantify its turnover rate. The "turnover number" or kcat of an enzyme is a measure of the number of substrate molecules converted to product per enzyme molecule per unit of time. By providing a known concentration of the deuterated substrate to the recombinant system and measuring the rate of formation of the deuterated product, the enzyme's turnover rate can be accurately determined. This is particularly useful for comparing the activity of wild-type and mutant enzymes or for screening potential enzyme inhibitors.
Research into Protein Synthesis and Turnover Dynamics in Cellular Models
One of the most powerful applications of this compound is in the field of proteomics, specifically in the study of protein synthesis and turnover. The technique of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prime example. nih.gov
In a typical dynamic SILAC experiment, cells are cultured in a medium where the standard lysine is replaced with a "heavy" labeled version, such as L-Lysine-d4. As new proteins are synthesized, they will incorporate this heavy lysine. By harvesting cells at different time points and analyzing their proteomes using mass spectrometry, the rate of incorporation of the heavy label into each protein can be measured. This provides a direct measure of the synthesis rate for thousands of proteins simultaneously. Conversely, by switching cells from a "heavy" to a "light" medium, the rate of disappearance of the heavy label can be tracked, providing information on protein degradation rates. The methyl ester form of the labeled lysine can enhance its uptake and incorporation into proteins in cell culture. nih.gov
The data obtained from such experiments are crucial for understanding how cells regulate their protein populations in response to various stimuli, such as stress, disease, or drug treatment. nih.gov
The following table outlines a typical workflow for a dynamic SILAC experiment to measure protein turnover.
| Phase | Procedure | Purpose |
|---|---|---|
| Adaptation | Cells are grown in a medium containing unlabeled lysine. | Establish a baseline proteome. |
| Labeling | The medium is switched to one containing this compound. | Initiate the incorporation of the "heavy" isotope into newly synthesized proteins. |
| Time-course Sampling | Aliquots of cells are harvested at multiple time points after the label is introduced. | Capture the dynamics of protein synthesis. |
| Protein Extraction and Digestion | Proteins are extracted from the cells and digested into peptides. | Prepare the samples for mass spectrometry analysis. |
| LC-MS/MS Analysis | The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry. | Identify and quantify the relative abundance of "heavy" and "light" forms of each peptide. |
| Data Analysis | The ratio of heavy to light peptides for each protein is used to calculate its synthesis and degradation rates. | Determine the turnover dynamics of the proteome. |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. The core principle of SILAC involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells, while a control cell population is grown in media containing the natural, "light" amino acid. L-Lysine-d4 Dihydrochloride is specifically designed for this purpose. creative-biolabs.com
In a typical SILAC experiment, one population of cells is cultured in a medium where natural lysine is replaced with L-Lysine-d4. creative-biolabs.com As cells grow and divide, they synthesize new proteins, incorporating this "heavy" lysine into their primary structure. creative-biolabs.com Because the chemical properties of L-Lysine-d4 are virtually identical to natural lysine, it is seamlessly incorporated during protein translation. creative-biolabs.com
After a sufficient number of cell divisions to ensure full labeling, the "heavy" cell lysate is combined with a "light" lysate from a control population. Proteins are then extracted, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by mass spectrometry. Every lysine-containing peptide from the labeled cells will be 4 Daltons (Da) heavier than its counterpart from the unlabeled cells. thermofisher.com By comparing the signal intensities of these paired heavy and light peptide peaks, researchers can accurately quantify relative differences in protein abundance between the two cell populations. creative-biolabs.com This methodology is widely applied to study changes in protein expression, post-translational modifications, and protein-protein interactions in response to various stimuli or disease states. creative-biolabs.com
Table 1: Mass Shift in SILAC Labeling with L-Lysine-d4
| Attribute | Unlabeled (Light) Lysine | L-Lysine-d4 (Heavy) | Mass Difference (Da) |
| Isotopic Label | None | Deuterium (d4) | N/A |
| Monoisotopic Mass | 146.1055 | 150.1306 | +4.0251 |
| Typical Use | Control Cell Population | Experimental Cell Population | N/A |
| MS Detection | Single Peak at Mass (M) | Single Peak at Mass (M+4) | 4 |
Measurement of Protein Synthesis Rates in in vitro and ex vivo Systems
Beyond relative quantification, L-Lysine-d4 can be used as a tracer to measure the absolute rates of protein synthesis. In these "pulse" experiments, the labeled amino acid is introduced to in vitro cell cultures or ex vivo tissue samples for a defined period. The rate at which the L-Lysine-d4 is incorporated into newly synthesized proteins is then measured over time.
The experimental workflow involves exposing the biological system to a medium containing this compound. Samples are collected at various time points, and the proteins are isolated and digested. Using mass spectrometry, the ratio of labeled ("heavy") to unlabeled ("light") peptides for specific proteins is determined. This ratio increases over time as more new proteins are synthesized with the heavy lysine. By modeling the kinetics of this incorporation, researchers can calculate the fractional synthesis rate (FSR) for individual proteins, providing a dynamic view of cellular activity. The methyl ester form of lysine derivatives has been shown to enhance the efficiency of incorporation into proteins, making it a valuable tool for these studies. nih.gov Such studies are critical for understanding how cellular processes like growth, adaptation, and disease affect protein metabolism. nih.gov
Utilization of Deuterated Water (D2O) for Metabolic Precursor Labeling
An alternative and complementary method for studying proteome dynamics is metabolic labeling with deuterated water (D₂O), or heavy water. utmb.edu When organisms are provided with D₂O-enriched drinking water, the deuterium is incorporated into the body's water pool and subsequently into the C-H bonds of non-essential amino acids during their biosynthesis. nih.govbiorxiv.org These newly labeled amino acids are then used for protein synthesis. utmb.edu
This approach allows for the measurement of protein turnover rates in vivo over extended periods. nih.govresearchgate.net The rate of deuterium incorporation into peptides is a function of the protein's turnover rate and the number of sites available for deuterium labeling. nih.govresearchgate.net While D₂O labeling is cost-effective and labels all newly synthesized proteins, the use of a specific labeled amino acid like L-Lysine-d4 offers certain advantages. nih.gov SILAC, for instance, provides a more direct and less complex labeling pattern, as the mass shift is constant for every lysine residue. nih.gov In contrast, D₂O labeling results in a complex isotopic distribution for each peptide, which can make data analysis more challenging. biorxiv.orgnih.gov Both methods are powerful tools, and their selection often depends on the specific biological question, experimental system (in vivo vs. in vitro), and the desired timeframe of the study. utmb.edunih.gov
Studies of Post-Translational Modifications and Adduct Formation
This compound and its derivatives are invaluable as internal standards for the accurate quantification of post-translational modifications and chemical adducts involving lysine residues. Isotope dilution mass spectrometry, which uses a known concentration of a stable isotope-labeled version of the analyte, is the gold standard for this type of quantitative analysis.
Formation and Quantification of Advanced Glycation End-products (AGEs) involving Lysine Residues (e.g., Nε-(Carboxymethyl)lysine)
Advanced Glycation End-products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. nih.gov Nε-(Carboxymethyl)lysine (CML) is one of the most well-characterized AGEs and is formed on the ε-amino group of lysine residues. acs.org Elevated levels of CML are associated with various pathological conditions, including diabetes, cardiovascular disease, and neurodegenerative disorders. nih.gov
Accurate measurement of CML in biological samples is crucial for clinical and research applications. Isotope dilution mass spectrometry using a deuterated CML standard (CML-d4) is the preferred method for this quantification. nih.gov In this approach, a known amount of CML-d4 is spiked into a biological sample (e.g., plasma or tissue homogenate) before protein hydrolysis. nih.gov During mass spectrometry analysis, the endogenous, unlabeled CML is measured relative to the spiked CML-d4 internal standard. Because the internal standard is chemically identical to the analyte and co-elutes during chromatography, it accurately corrects for any sample loss or variations in instrument response, ensuring high precision and accuracy. rsc.org
Table 2: UPLC-MS/MS Method Validation for CML Quantification Using a Labeled Standard
| Parameter | CML | Lysine | Normalized CML |
| Lower Limit of Quantification (LLOQ) | 0.16 µM | 3.79 mM | N/A |
| Linear Range | 0.25 - 10 µM | 2.5 - 100 mM | N/A |
| Intra-Assay Coefficient of Variation (%) | 17.2 | 9.3 | 10.5 |
| Inter-Assay Coefficient of Variation (%) | 18.1 | 14.8 | 16.2 |
| Data adapted from a study quantifying CML in plasma samples, demonstrating the performance of an assay reliant on isotopically labeled internal standards. nih.gov |
Investigation of Mycotoxin-Lysine Adducts (e.g., Lys-AFB1)
Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food supplies. Aflatoxin B1 (AFB1), a potent hepatocarcinogen, is metabolized in the body to a reactive epoxide that can form covalent adducts with DNA and proteins. mdpi.com The primary protein target is serum albumin, where AFB1 forms an adduct with lysine residues (AFB1-Lys). nih.gov The concentration of AFB1-Lys in blood is a validated biomarker for chronic exposure to aflatoxin. semanticscholar.orgneoteryx.com
To accurately quantify this adduct in epidemiological and public health studies, a stable isotope-labeled internal standard is essential. researchgate.net Researchers have synthesized D4-L-lysine-AFB1 for use in isotope dilution mass spectrometry methods. researchgate.net This standard is added to serum samples, which are then subjected to enzymatic digestion to release the AFB1-Lys adduct. nih.gov The amount of endogenous AFB1-Lys is then quantified by comparing its mass spectrometry signal to that of the known amount of added D4-lysine-AFB1 standard. researchgate.net This approach provides the high sensitivity and specificity required to measure the low levels of adducts typically found in human samples and is critical for assessing dietary exposure and cancer risk. nih.gov
Enzymatic Halogenation of Lysine Residues in Model Peptides and Proteins
A family of non-heme iron-dependent halogenase enzymes has been discovered that can catalyze the site-selective chlorination of the lysine side chain at either the C4 or C5 position. nih.govspringernature.com These enzymes are of significant interest for their potential in biocatalysis and the synthesis of novel amino acid derivatives. researchgate.net
Studying the mechanisms and selectivity of these enzymes often requires tracking the fate of the substrate. L-Lysine-d4 can be used as a tracer in these enzymatic reactions. By incubating a halogenase enzyme with L-Lysine-d4, researchers can use mass spectrometry to identify the chlorinated products (e.g., 4-Cl-lysine-d4 or 5-Cl-lysine-d4). The mass shift introduced by the deuterium label helps to distinguish the enzymatic product from any background contaminants and allows for detailed mechanistic studies. For example, analyzing the fragmentation patterns of the labeled, halogenated product can provide insights into the reaction mechanism and the precise location of the halogen atom. This approach is crucial for understanding how these enzymes achieve their remarkable site-selectivity and for engineering them for new synthetic applications. nih.gov
Table 3: Site-Selectivity of Lysine Halogenase Enzymes
| Enzyme | Substrate | Position of Chlorination | Product |
| BesD | L-Lysine | C4 | 4-Cl-lysine nih.govresearchgate.net |
| HalB | L-Lysine | C5 | 5-Cl-lysine nih.gov |
| SwHalB | L-Lysine | C5 | 5,5-dichlorolysine researchgate.net |
| HalD | L-Ornithine | C4 | 4-Cl-ornithine nih.gov |
Metabolic Flux Analysis (MFA) in Biological Systems
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org By employing isotopically labeled substrates, such as this compound, researchers can trace the path of atoms through metabolic networks. This provides a detailed snapshot of cellular physiology, revealing how cells allocate resources and respond to environmental or genetic changes. wikipedia.orgnih.gov MFA is crucial for identifying bottlenecks in metabolic pathways and for guiding metabolic engineering efforts. wikipedia.org The technique generally assumes that the introduction of the isotopic tracer does not significantly alter the metabolic state of the system. nih.gov
Principles of Stationary and Non-Stationary Isotopic MFA
The core of MFA lies in introducing a substrate with a known isotopic labeling pattern and then measuring the distribution of these isotopes in downstream metabolites. nih.gov this compound serves as an isotopic tracer, where four hydrogen atoms in the L-Lysine molecule have been replaced with deuterium. When cells are supplied with this compound, the deuterium-labeled lysine enters the cell's metabolic network. Its journey can be tracked through pathways involving lysine, such as protein synthesis and catabolism. The pattern of deuterium incorporation into proteins and other metabolites is measured, typically using mass spectrometry, and this data is used to calculate the rates of interconnected reactions. wikipedia.org
There are two primary approaches to isotopic MFA: stationary (or steady-state) and non-stationary (or dynamic).
Stationary Metabolic Flux Analysis (S-MFA)
Stationary MFA, also known as ¹³C-MFA when using carbon-13 tracers, operates under the assumption that the biological system is in both a metabolic and isotopic steady state. nih.gov This means that the concentrations of metabolites are constant over time, and the isotopic labeling of these metabolites has reached equilibrium. nih.gov In a typical S-MFA experiment, cells are cultured for a duration sufficient to ensure that the isotopic enrichment of intracellular metabolites becomes stable. nih.gov For example, when studying lysine metabolism in a lysine-producing bacterium like Corynebacterium glutamicum, researchers might introduce a labeled substrate and wait for several cell doublings to achieve an isotopic steady state before harvesting and analysis. nih.govnih.gov The measured labeling patterns in protein-bound amino acids or other stable products then reflect the time-averaged fluxes through the central metabolic pathways. nih.gov
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)
Isotopically Non-Stationary MFA is a more recent development that analyzes the system while it is in a metabolic steady state but before it reaches an isotopic steady state. vanderbilt.edufrontiersin.org This method involves collecting samples at multiple time points during the transient phase after the introduction of the isotopic tracer. wikipedia.org INST-MFA is particularly advantageous for systems that are slow to reach isotopic equilibrium due to large metabolite pools or slow fluxes. nih.gov It can also provide information that is inaccessible through stationary methods, such as the sizes of intracellular metabolite pools and the fluxes of reversible reactions. nih.gov
For instance, INST-MFA is well-suited for studying autotrophic organisms like plants, which consume single-carbon substrates, or for analyzing mammalian cell cultures with slow metabolic rates. vanderbilt.eduresearchgate.net The computational aspect of INST-MFA is more complex, as it requires solving systems of differential equations that describe the change in isotopic labeling over time. nih.govnih.gov
The following table provides a comparison of the key principles and applications of Stationary and Non-Stationary MFA.
| Feature | Stationary MFA (S-MFA) | Isotopically Non-Stationary MFA (INST-MFA) |
| Isotopic State | Assumes isotopic steady state (equilibrium). nih.gov | Analyzes the transient phase before isotopic steady state is reached. vanderbilt.edu |
| Metabolic State | Assumes metabolic steady state. nih.gov | Assumes metabolic steady state. frontiersin.org |
| Sampling | Typically a single time point after reaching equilibrium. nih.gov | Multiple time points during the labeling transient. wikipedia.org |
| Experimental Duration | Longer, requires waiting for isotopic equilibrium. nih.gov | Shorter, as it does not require full equilibration. frontiersin.org |
| Information Gained | Provides time-averaged intracellular fluxes. nih.gov | Can determine fluxes, exchange fluxes, and intracellular pool sizes. nih.gov |
| Applicability | Well-suited for rapidly growing microorganisms. researchgate.net | Ideal for systems with slow labeling dynamics (e.g., mammalian cells, plants) and autotrophs. vanderbilt.eduresearchgate.net |
| Computational Model | Uses algebraic balance equations. nih.gov | Requires solving ordinary differential equations. wikipedia.orgnih.gov |
Design of Labeling Experiments for Flux Determination
The success of an MFA study is critically dependent on the careful design of the isotope labeling experiment. nih.govresearchgate.net The goal is to select an experimental setup that maximizes the precision of the estimated fluxes for the pathways of interest. nih.gov The design process involves several key considerations, including the choice of isotopic tracer, the labeling strategy, and the analytical methods for measurement.
Tracer Selection
The choice of the isotopically labeled substrate is paramount. researchgate.net While tracers like ¹³C-glucose are commonly used to probe central carbon metabolism, tracers such as this compound are employed to investigate specific pathways. Using a labeled amino acid can directly inform on the fluxes related to protein synthesis, amino acid catabolism, and its role as a precursor for other biomolecules. For example, in studies of lysine biosynthesis in organisms like Corynebacterium glutamicum, researchers might use a labeled precursor like [¹³C₄] L-aspartate to trace the carbon flow specifically into lysine. researchgate.net The selection of L-Lysine-d4 provides a stable, non-radioactive label that can be readily detected by mass spectrometry.
Labeling Strategy
The experimental strategy dictates how the tracer is introduced to the system. Common strategies include:
Single Tracer Experiment: The system is fed a single, specifically labeled substrate. This is the most common approach.
Parallel Labeling Experiments: The system is grown on different isotopic tracers in parallel experiments. This approach can significantly improve the precision of flux estimates by providing complementary labeling data. researchgate.net
Mixtures of Tracers: Using a mixture of differently labeled versions of the same substrate (e.g., a mix of [1-¹³C]glucose and [U-¹³C]glucose) can also enhance the information content of the experiment.
The duration of the labeling is another critical parameter, distinguishing between stationary and non-stationary approaches as described previously.
Analytical Measurements and Computational Modeling
After the labeling experiment, biological samples are harvested, and metabolites are extracted. The isotopic labeling patterns of key metabolites, often proteinogenic amino acids, are quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are then fed into a computational model. frontiersin.org This model consists of the biochemical reaction network of the organism and a set of equations that describe the flow of isotopes through this network. By minimizing the difference between the experimentally measured labeling patterns and those predicted by the model, the unknown intracellular fluxes can be estimated. researchgate.net
The following table outlines key parameters that must be considered when designing an isotopic labeling experiment for Metabolic Flux Analysis.
| Parameter | Description | Key Considerations |
| Biological System | The organism or cell line being studied. | Metabolic network structure, growth rate, and expected flux ranges. nih.gov |
| Isotopic Tracer | The labeled molecule introduced to the system (e.g., L-Lysine-d4). | Target pathway, commercial availability, and cost. nih.gov |
| Labeling Position | The specific atoms within the tracer that are labeled. | The position of the label determines which pathways can be resolved. |
| Labeling Purity | The isotopic purity of the tracer substrate. | High purity is essential for accurate modeling. |
| Experimental Approach | Stationary (S-MFA) or Non-Stationary (INST-MFA). | Depends on the system's dynamics and the research question. nih.govfrontiersin.org |
| Sampling Protocol | The time points and method for collecting samples. | For INST-MFA, rapid and precise timing is crucial. vanderbilt.edu |
| Analytical Method | The technique used to measure isotopic enrichment (e.g., GC-MS, LC-MS/MS). | Required sensitivity, resolution, and ability to distinguish between isotopomers. nih.gov |
| Computational Framework | The software and algorithms used for flux calculation. | Must be able to handle the complexity of the metabolic model and the experimental data. frontiersin.org |
Future Directions and Advanced Research Frontiers
Integration of Multi-Omics Data with Stable Isotope Tracing (Metabolomics, Proteomics, Lipidomics)
The next frontier in understanding cellular metabolism and physiology lies in the integration of multiple layers of biological information, a strategy known as multi-omics. nih.gov Stable isotope tracing with molecules like L-Lysine-d4 Methyl Ester Dihydrochloride (B599025) is a powerful technique that can be amplified by combining it with metabolomics, proteomics, and lipidomics. This integrated approach allows researchers to move beyond tracking a single molecule type and instead build a comprehensive, system-wide view of how cells respond to various stimuli or disease states. nih.govnih.gov
By introducing L-Lysine-d4, researchers can trace the fate of the deuterated lysine (B10760008) backbone through various metabolic and biosynthetic pathways.
Proteomics: In proteomics, the incorporation of L-Lysine-d4 into newly synthesized proteins can be quantified using mass spectrometry. creative-proteomics.comduke.edu This technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the precise measurement of protein turnover rates—how quickly proteins are synthesized and degraded. This is crucial for understanding cellular adaptation, stress responses, and disease pathogenesis. The 4-Dalton mass shift introduced by the deuterium (B1214612) label provides a clear signature for distinguishing newly synthesized proteins from the pre-existing pool. nih.gov
Metabolomics: In metabolomics, the labeled lysine can be traced as it is catabolized or used in other metabolic pathways. nih.gov For example, the breakdown of lysine can be followed into intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net Tracking the appearance of the deuterium label in downstream metabolites provides direct evidence of pathway activity and can reveal metabolic bottlenecks or shunts that are not apparent from static metabolite measurements alone. nih.govnih.gov
Lipidomics: While lysine is not a direct precursor to lipids, its metabolic fate can influence the lipidome. For instance, the catabolism of lysine can generate acetyl-CoA, a fundamental building block for fatty acid synthesis. researchgate.net By integrating proteomics and metabolomics data from an L-Lysine-d4 tracing experiment, researchers can correlate changes in the expression of lipid metabolism enzymes with the flux of lysine-derived carbon into the lipid pool.
The true power of this approach comes from the computational integration of these disparate datasets. plos.org By combining information on which proteins are being actively synthesized (proteomics), which metabolic pathways are active (metabolomics), and how the cellular lipid composition is changing (lipidomics), a more complete and dynamic picture of the cellular state can be constructed. nih.gov This holistic view is essential for deciphering the complex molecular interactions that underlie normal physiology and disease. nih.gov
| Omics Platform | Primary Data Generated | Key Insights Gained | Example Finding |
|---|---|---|---|
| Proteomics (e.g., SILAC-MS) | Quantification of d4-labeled vs. unlabeled peptides | Protein synthesis and degradation rates (turnover) | Increased turnover of stress-response proteins under specific conditions |
| Metabolomics (e.g., LC-MS) | Detection and quantification of deuterated downstream metabolites | Metabolic flux through lysine catabolic pathways | Shunting of lysine metabolites into the TCA cycle is enhanced during nutrient deprivation. researchgate.net |
| Lipidomics (e.g., LC-MS/MS) | Changes in lipid species profiles correlated with metabolic state | Indirect influence of lysine metabolism on lipid biosynthesis | Increased de novo synthesis of specific ceramide species correlates with high rates of lysine catabolism |
Development of Novel Deuterated Lysine Derivatives for Specific Research Applications
While L-Lysine-d4 Methyl Ester Dihydrochloride is a valuable tool, the future of stable isotope research involves the creation of a more diverse toolkit of deuterated lysine derivatives. These novel compounds can be designed to answer more specific biological questions by incorporating additional functional groups or different isotopic labeling patterns.
The methyl ester form of lysine derivatives has been shown to improve their incorporation into proteins in cell culture systems, enhancing the yields of labeled proteins by 2- to 5-fold compared to their free acid counterparts. nih.gov This principle can be extended to new deuterated versions. For example, researchers are developing lysine derivatives with photo-crosslinkable groups or bio-orthogonal handles (e.g., azide (B81097) or alkyne groups). When combined with deuterium labeling, these "dual-function" tracers would allow for not only tracing metabolic fate and protein turnover but also for capturing protein-protein interactions or performing activity-based protein profiling.
Furthermore, custom synthesis can produce lysine with deuterium labels at different positions on the carbon chain. This site-specific labeling can provide more granular information about the enzymatic reactions a molecule undergoes. For instance, if a specific enzymatic step is predicted to cleave a C-H bond at a particular position, placing a deuterium atom there would allow for the direct monitoring of that reaction's activity through kinetic isotope effects or mass spectrometry.
Examples of potential novel deuterated lysine derivatives include:
Nε-acetyl-L-Lysine-d4: To specifically trace the dynamics of protein acetylation, a critical post-translational modification.
L-Lysine-d9: A more heavily labeled version that provides a larger mass shift, which can be advantageous for certain mass spectrometry applications by moving the signal to a region of the spectrum with less background noise.
Photo-Leucine-d10 and Photo-Methionine-d4 analogs: While not lysine, the principle of creating photo-activatable deuterated amino acids to capture protein interactions is a key area of development that can be applied to lysine.
The development of these specialized probes will enable researchers to ask and answer questions about biological processes with much greater specificity and detail.
Automation and High-Throughput Methodologies in Isotopic Labeling Experiments
To fully leverage the power of stable isotope tracing and multi-omics, the experimental workflows must become more efficient. Automation and high-throughput methodologies are critical for increasing the scale and reproducibility of isotopic labeling experiments. nih.gov Traditional stable isotope labeling studies are often laborious, involving manual sample preparation, data acquisition, and analysis. boku.ac.at
Future research will increasingly rely on automated liquid handling systems for cell culture, media preparation with labeled compounds like this compound, and sample quenching and extraction. boku.ac.at These automated platforms can perform precise, repeated tasks, reducing human error and variability between samples. When coupled with high-throughput analytical platforms, such as rapid-flow mass spectrometry systems, it becomes feasible to analyze hundreds or even thousands of samples from complex experimental designs (e.g., time-course studies or drug screens).
The development of automated data processing pipelines is another crucial component. boku.ac.atbiorxiv.org Software tools are being created that can automatically detect isotopic patterns, correct for natural isotope abundance, and quantify the incorporation of labels into thousands of metabolites or peptides simultaneously. nih.gov This automation frees researchers from tedious manual data analysis and allows them to focus on biological interpretation. biorxiv.org A key advantage of using stable isotopes in these workflows is their ability to act as internal standards, improving the accuracy and reliability of quantification across large sample sets. nih.gov
| Experimental Step | Manual Workflow | Automated/High-Throughput Workflow | Key Advantage of Automation |
|---|---|---|---|
| Cell Plating & Labeling | Manual pipetting of cells and media | Robotic liquid handlers plate cells and dispense labeled media | Increased precision, reduced contamination risk, higher throughput |
| Sample Collection & Extraction | Manual harvesting and extraction for each time point/condition | Automated quenching and extraction protocols on a 96-well plate format | Improved consistency and speed, enabling complex time-course studies |
| Mass Spectrometry Analysis | One-by-one sample injection and data acquisition | Autosampler with rapid chromatography for back-to-back analysis | Greatly increased sample throughput (hundreds of samples per day) |
| Data Processing | Manual peak integration and isotopic pattern analysis | Specialized software for automated feature detection and label incorporation calculation. nih.gov | Faster data turnaround, reduced user bias, comprehensive analysis |
Computational Modeling and Data Analysis in Stable Isotope Research
The complex, high-dimensional data generated from multi-omics stable isotope tracing experiments necessitate the use of sophisticated computational modeling and data analysis techniques. nih.gov Simply observing the presence of a label in a downstream product is informative, but the full potential is realized when this data is used to calculate the rates, or "fluxes," of metabolic pathways. nih.govnih.gov
Metabolic Flux Analysis (MFA) is a computational framework that uses the distribution of mass isotopologues (molecules of the same compound that differ in isotopic composition) to quantify intracellular metabolic fluxes. nih.gov For example, by analyzing the specific pattern of deuterium incorporation from L-Lysine-d4 into TCA cycle intermediates, MFA can calculate the relative contribution of lysine catabolism to the energy production of the cell. researchgate.net
The future in this area involves the development of more advanced computational tools and models that can:
Integrate multi-omics data: Creating models that simultaneously use transcriptomic, proteomic, and metabolomic data to provide a more constrained and accurate picture of metabolic regulation. plos.org
Handle dynamic data: Moving beyond steady-state assumptions to model how metabolic fluxes change over time in response to perturbations.
Improve data visualization: Developing intuitive ways to visualize complex flux maps and multi-omics datasets to facilitate biological interpretation. youtube.com
Automate model building: Creating pipelines that can automatically construct metabolic models from genomic data and then map isotopic labeling data onto them.
These computational approaches are essential for transforming the raw data from a mass spectrometer into meaningful biological knowledge about the function and regulation of metabolic networks. nih.govgoogle.com
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for validating the structure and purity of L-Lysine-d4 Methyl Ester Dihydrochloride?
- Methodological Answer : Use a combination of infrared spectroscopy (IR) to confirm ester and hydrochloride functional groups (peak assignments for C=O stretch at ~1740 cm⁻¹ and NH/OH stretches) , nuclear magnetic resonance (NMR) to verify deuteration efficiency at specific positions (e.g., d4 labeling at ε-NH2 and methyl ester groups) , and mass spectrometry (MS) to confirm molecular weight (e.g., expected [M+H]+ ion for deuterated vs. non-deuterated forms) . Purity can be assessed via HPLC with UV detection at 210–220 nm, using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
Q. How can researchers synthesize this compound from precursor compounds?
- Methodological Answer : Start with L-Lysine-d4 hydrochloride. Perform esterification using methanol and thionyl chloride (SOCl₂) under anhydrous conditions. Neutralize excess HCl with triethylamine (Et₃N) to generate the methyl ester . Isolate the dihydrochloride salt via precipitation in cold ether. Monitor deuteration stability using ²H-NMR to ensure no proton exchange during synthesis .
Q. What solvent systems are optimal for dissolving this compound in in vitro assays?
- Methodological Answer : The compound is typically water-soluble due to its dihydrochloride salt form. For hydrophobic assays, dissolve in DMSO (≤10% v/v) or DMF , ensuring minimal solvent interference . Pre-solubilize in a small volume of DMSO, then dilute with buffer (e.g., PBS, pH 7.4) to avoid precipitation .
Advanced Research Questions
Q. How can discrepancies in deuteration efficiency be resolved during synthesis?
- Methodological Answer : Use LC-MS/MS to quantify deuterium incorporation at specific sites. If deuteration is <95%, optimize reaction conditions:
- Temperature control : Maintain ≤25°C to minimize proton exchange .
- Catalyst selection : Use deuterated solvents (e.g., D₂O or CD₃OD) to reduce back-exchange .
- Reaction time : Shorter durations (2–4 hrs) may improve labeling specificity .
Compare results with isotopic standards and published deuterated amino ester protocols .
Q. What experimental design considerations are critical for tracking metabolic incorporation of L-Lysine-d4 Methyl Ester in cellular studies?
- Methodological Answer :
- Cell culture : Use isotope-free media to avoid competition with endogenous lysine.
- Dose optimization : Conduct time-course experiments (6–48 hrs) to determine saturation kinetics.
- Analytical validation : Extract metabolites via cold methanol precipitation and analyze by HRAM-MS (High-Resolution Accurate Mass Spectrometry) to distinguish deuterated lysine residues in proteins .
- Control experiments : Include non-deuterated controls to account for background signal .
Q. How can researchers address solubility limitations in deuterated solvents for NMR-based structural studies?
- Methodological Answer :
- Solvent selection : Use D₂O with 0.1–1 mM HCl to enhance solubility while maintaining deuteration integrity .
- Sample preparation : Centrifuge at 15,000×g for 10 mins to remove particulates.
- Temperature gradients : Acquire spectra at 5–10°C to reduce aggregation .
- Reference spiking : Add a known deuterated internal standard (e.g., DSS-d6) for chemical shift calibration .
Data Analysis and Contradiction Management
Q. How should researchers statistically analyze variations in deuterium labeling efficiency across batches?
- Methodological Answer :
- Data collection : Quantify deuteration % via ESI-MS peak intensity ratios (deuterated vs. non-deuterated ions) .
- Statistical tests : Apply ANOVA to compare batch means (n ≥ 3) and identify outliers.
- Root-cause analysis : Correlate deviations with synthesis parameters (e.g., reagent purity, humidity levels) using multivariate regression .
Q. What strategies mitigate spectral interference in overlapping NMR signals of L-Lysine-d4 Methyl Ester and its metabolites?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
